molecular formula C7H13NO3 B12930693 2,4-Dimethylmorpholine-3-carboxylic acid

2,4-Dimethylmorpholine-3-carboxylic acid

Cat. No.: B12930693
M. Wt: 159.18 g/mol
InChI Key: BGXMTKGXWKKGPD-UHFFFAOYSA-N
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Description

2,4-Dimethylmorpholine-3-carboxylic acid is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen atom) substituted with two methyl groups at the 2- and 4-positions and a carboxylic acid group at the 3-position. Morpholine derivatives are widely utilized in pharmaceutical synthesis, agrochemicals, and as intermediates for fine chemicals due to their versatile reactivity and structural tunability.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2,4-dimethylmorpholine-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-5-6(7(9)10)8(2)3-4-11-5/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

BGXMTKGXWKKGPD-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCO1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylmorpholine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylmorpholine with a suitable carboxylating agent under controlled conditions. For example, the reaction can be carried out using carbon dioxide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically requires heating and may be conducted in a solvent like water or an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dimethylmorpholine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dimethylmorpholine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can engage in hydrophobic interactions and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Differences vs. Target Compound Applications/Notes Reference
4-Methylmorpholine-3-carboxylic acid HCl 1240518-90-4 C₇H₁₃NO₃·HCl 4-methyl; hydrochloride salt Additional HCl enhances solubility Likely used in pharmaceutical salt forms
4-Ethylmorpholine-3-carboxylic acid 1427498-28-9 C₈H₁₅NO₃ 4-ethyl instead of 4-methyl Bulkier substituent reduces similarity Intermediate for hydrophobic derivatives
(S)-4-Methylmorpholine-3-carboxylic acid 1315051-74-1 C₇H₁₃NO₃ Stereospecific S-configuration at C4 Stereochemistry affects biological activity Chiral synthon in asymmetric synthesis
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid 1543418-92-3 C₁₀H₁₃NO₃S Thiomorpholine (S replaces O); furan substituent Altered electronic properties; increased lipophilicity Custom synthesis intermediates
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid 1259057-13-0 C₁₃H₁₅NO₄ 5-oxo; 3-phenyl; carboxylic acid at C2 Different ring oxidation and substitution R&D applications (specifics unavailable)
4-(4-Amino-phenyl)-morpholine-3-carboxylic acid 2387534-73-6 C₁₁H₁₄N₂O₃ Aromatic amino-phenyl group at C4 Enhanced π-π interactions; higher polarity Potential use in dye or drug conjugation

Key Research Findings

Substituent Effects: The 4-methyl substituent in 4-Methylmorpholine-3-carboxylic acid HCl increases structural similarity (0.92) to the target compound compared to the 4-ethyl analogue (similarity 0.89) . Ethyl groups introduce steric hindrance, reducing solubility but improving lipid bilayer penetration. Stereochemistry ((S)- vs.

Aromatic substitutions (e.g., 4-(4-amino-phenyl)) introduce hydrogen-bonding capabilities, enhancing suitability for coordination chemistry or targeted drug delivery .

Applications :

  • Hydrochloride salts (e.g., 4-Methylmorpholine-3-carboxylic acid HCl) are preferred in pharmaceutical formulations due to improved aqueous solubility .
  • Compounds like 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid are under investigation in R&D, though specific applications remain undisclosed .

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